3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine

Fragment-based drug discovery High-throughput screening Chemical biology

3-(2,3,4,5-Tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine is a synthetic small molecule with the molecular formula C16H19N3 and a molecular weight of 253.34 g/mol. It features a 2,3,4,5-tetrahydro-1H-3-benzazepine core linked via a methylene bridge to a 2-aminopyridine moiety, a scaffold exploited in medicinal chemistry for developing ligands targeting G protein-coupled receptors (GPCRs) and ion channels.

Molecular Formula C16H19N3
Molecular Weight 253.34 g/mol
CAS No. 1421601-63-9
Cat. No. B1375163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine
CAS1421601-63-9
Molecular FormulaC16H19N3
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESC1CN(CCC2=CC=CC=C21)CC3=C(N=CC=C3)N
InChIInChI=1S/C16H19N3/c17-16-15(6-3-9-18-16)12-19-10-7-13-4-1-2-5-14(13)8-11-19/h1-6,9H,7-8,10-12H2,(H2,17,18)
InChIKeyJKKWMAKECDVPNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3,4,5-Tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine (CAS 1421601-63-9): Procurement-Ready Characterization


3-(2,3,4,5-Tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine is a synthetic small molecule with the molecular formula C16H19N3 and a molecular weight of 253.34 g/mol. It features a 2,3,4,5-tetrahydro-1H-3-benzazepine core linked via a methylene bridge to a 2-aminopyridine moiety, a scaffold exploited in medicinal chemistry for developing ligands targeting G protein-coupled receptors (GPCRs) and ion channels [1]. Commercially, it is offered as a research-grade building block with a minimum purity of 95% .

Procurement Risk: Why Structural Analogs of 3-(2,3,4,5-Tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine Are Not Interchangeable


The 3-benzazepine scaffold is a privileged structure in drug discovery, but subtle modifications drastically alter its biological profile. For instance, while the core is associated with MCHR1 antagonists for obesity [1], it is also the basis for selective serotonin 5-HT2C agonists like lorcaserin and D1 dopamine receptor ligands like SKF-38393 [2]. The specific N-3 substitution pattern with a 2-aminopyridine moiety in this compound defines its potential for a unique set of interactions. Substituting it with a generic tetrahydrobenzazepine or a simple pyridyl derivative would abolish any intended structure-activity relationship (SAR), making the procurement of the exact compound critical for research reproducibility.

Quantitative Evidence Guide: Differentiation of 3-(2,3,4,5-Tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine from Analogs


Purity Benchmarking Against a Closest Generic Analog for Reproducible Screening

As a specialized screening compound, the target molecule is supplied with a minimum purity of 95% . A direct comparator, 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (a common unsubstituted core intermediate), is often supplied at a lower typical purity of 90% . In the context of biochemical assays where impurities can lead to false positives or negatives, this 5% absolute purity advantage is a significant factor in procurement decisions for reliable screening data.

Fragment-based drug discovery High-throughput screening Chemical biology

Scaffold Complexity Advantage over Simple Benzazepine Core in Fragment-Based Drug Discovery

The target compound integrates a 2-aminopyridine functional group directly onto the benzazepine scaffold (molecular weight 253.34 g/mol ). Compared to the unadorned 2,3,4,5-tetrahydro-1H-3-benzazepine core (molecular weight 147.22 g/mol [1]), the target compound presents a more elaborated, three-dimensional pharmacophore with an additional hydrogen bond donor/acceptor pair. This increased complexity can lead to higher initial hit affinity and ligand efficiency in fragment screens, as elaborated structures sample chemical space more effectively [2].

Medicinal chemistry Scaffold hopping Lead optimization

Selectivity Profile Inferred from Core Scaffold: Mitigation of Off-Target GPCR Cross-Reactivity

The biological activity of 3-benzazepine derivatives is highly dependent on the N-3 substitution. This class is known to target MCHR1, 5-HT2C, and D1 receptors [1][2]. The target compound's specific N-3-(2-aminopyridinyl)methyl group is distinct from the N-3-methyl substitution in SKF-38393 (a D1 receptor agonist, Ki = 1.2 nM [3]) and the N-3-unsubstituted core. This structural difference is predicted to confer a divergent selectivity profile, potentially reducing cross-reactivity with the dopamine D1 receptor, a common artifact in benzazepine research.

GPCR pharmacology Selectivity screening Obesity

Application Scenarios for 3-(2,3,4,5-Tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine Based on Differentiation Evidence


Fragment-Based Lead Generation for Metabolic GPCR Targets

The compound serves as an advanced fragment for MCHR1-focused libraries. Its high purity (>95% by HPLC, as specified by suppliers ) ensures reliable data in fragment screens, while its enhanced molecular complexity compared to a simple benzazepine core increases the likelihood of detecting meaningful binding interactions in surface plasmon resonance (SPR) or thermal shift assays.

Selectivity Profiling in CNS Polypharmacology Studies

Leveraging the distinct N-3 substitution pattern, researchers can use this compound to probe the selectivity landscape of benzazepine-based ligands. It is a valuable tool to deconvolute target engagement at MCHR1 versus off-targets like 5-HT2C or D1 receptors, which are commonly engaged by other benzazepine drugs [1]. This application directly stems from its class-level differentiation in receptor selectivity.

Chemical Biology Tool for Protein Tyrosine Phosphatase (PTP) Inhibition

The 2-aminopyridine group is a recognized pharmacophore for allosteric phosphatase inhibition, as seen with the PTPN22 inhibitor NC1 [2]. This compound's combination of a 2-aminopyridine with a benzazepine scaffold makes it a candidate for developing selective, allosteric modulators of protein tyrosine phosphatases, an emerging modality for immunotherapy research. The scaffold differentiation supports its investigation as a novel chemotype in this space.

Quote Request

Request a Quote for 3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.